molecular formula C11H24O2Si B11885350 4-((tert-Butyldimethylsilyl)oxy)pentanal

4-((tert-Butyldimethylsilyl)oxy)pentanal

Cat. No.: B11885350
M. Wt: 216.39 g/mol
InChI Key: JCHUOXAQZVKHLM-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)pentanal is an organic compound that features a pentanal group with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pentanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection Step:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: 4-((tert-Butyldimethylsilyl)oxy)pentanoic acid.

    Reduction: 4-((tert-Butyldimethylsilyl)oxy)pentanol.

    Substitution: Pentanal and tert-butyldimethylsilanol.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)pentanal is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pentanal involves the reactivity of the aldehyde group and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
  • 4-((tert-Butyldimethylsilyl)oxy)butan-1-amine
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)pentanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a TBDMS-protected hydroxyl group. This combination allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxypentanal

InChI

InChI=1S/C11H24O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3

InChI Key

JCHUOXAQZVKHLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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